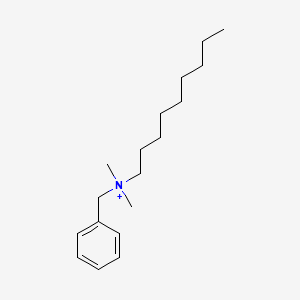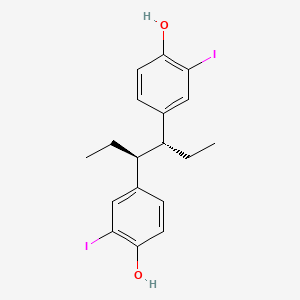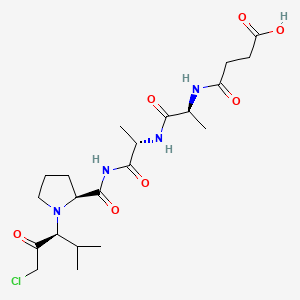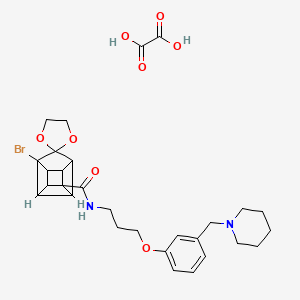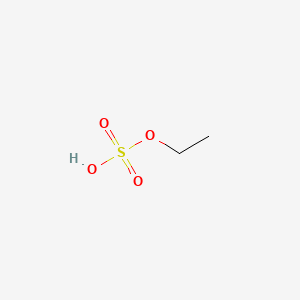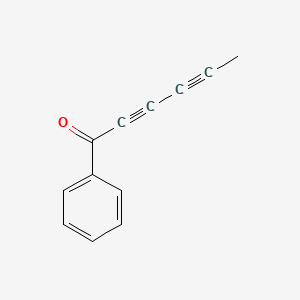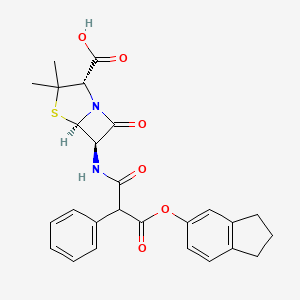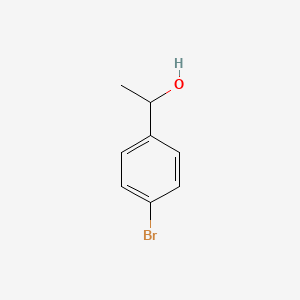
1-(4-Bromophenyl)ethanol
概要
説明
1-(4-Bromophenyl)ethanol is a chemical compound with the molecular formula C8H9BrO . It has an average mass of 201.061 Da and a monoisotopic mass of 199.983673 Da .
Synthesis Analysis
The synthesis of 1-(4-Bromophenyl)ethanol involves taking it as a raw material, using lipase as a biological separation catalyst, and acidic resin as a racemic catalyst .Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)ethanol consists of a bromophenyl group attached to an ethanol group .Chemical Reactions Analysis
The electrochemical reduction of 4-Bromoacetophenone yields 1-(4-Bromophenyl)ethanol . The effect of pH and scan rate on the reduction reaction peaks has been calculated. The process has been found to be diffusion-controlled .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)ethanol has a molecular formula of C8H9BrO, an average mass of 201.061 Da, and a monoisotopic mass of 199.983673 Da .科学的研究の応用
Synthesis of Phthalocyanine Derivatives
1-(4-Bromophenyl)ethanol: is utilized in the synthesis of phthalocyanine derivatives. These macrocycles are modified with optically active alcohols, including the racemic mixture and enantioenriched isomers of 1-(4-Bromophenyl)ethanol . The resulting compounds exhibit unique photochemical and photophysical properties, making them suitable for applications like photodynamic therapy .
Enzymatic Resolution Studies
The chiral nature of 1-(4-Bromophenyl)ethanol allows for its use in enzymatic resolution studies. This involves separating the enantiomers of the compound, which is crucial for understanding the stereochemistry involved in chemical reactions and drug development processes .
Organic Synthesis Building Block
As a building block in organic synthesis, 1-(4-Bromophenyl)ethanol is employed to introduce the 4-bromophenyl moiety into larger molecules. This is particularly useful in the development of new pharmaceuticals and complex organic molecules .
Material Science Research
In material science, 1-(4-Bromophenyl)ethanol can be used to modify the surface properties of materials. This modification can alter the polarity, charge, and aggregation behavior of materials, which is beneficial in creating specialized coatings and functional materials .
Analytical Chemistry
1-(4-Bromophenyl)ethanol: serves as a reference compound in analytical chemistry for calibrating instruments and validating methods. Its well-defined properties and stability make it an ideal standard for comparison in various analytical techniques .
Electrochemical Research
This compound has been used in electrochemical studies to understand its reduction behavior. Such research provides insights into the electrochemical properties of brominated aromatic compounds, which is valuable in the field of electrochemistry .
作用機序
Target of Action
1-(4-Bromophenyl)ethanol is an organic compound with the molecular formula C8H9BrO It is known to be a crucial synthetic intermediate, which suggests that its targets may vary depending on the specific compounds it is used to synthesize .
Mode of Action
As a synthetic intermediate, its interaction with targets likely depends on the specific reactions it undergoes during the synthesis of other compounds .
Biochemical Pathways
As a synthetic intermediate, it may be involved in various biochemical pathways depending on the compounds it is used to synthesize .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it undergoes .
Result of Action
As a synthetic intermediate, its effects would likely depend on the specific compounds it is used to synthesize .
Action Environment
The action, efficacy, and stability of 1-(4-Bromophenyl)ethanol can be influenced by various environmental factors. For instance, its stability may be affected by light, temperature, and humidity . Therefore, it should be stored in a cool, dry place, away from light .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDTYSBVMBQIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034356 | |
| Record name | p-Bromo-alpha-methyl-benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)ethanol | |
CAS RN |
5391-88-8 | |
| Record name | 1-(4-Bromophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5391-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Bromo-alpha-methyl-benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-alpha-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the photochemical properties of 1-(4-Bromophenyl)ethanol when incorporated into phthalocyanine derivatives?
A1: Research suggests that incorporating 1-(4-Bromophenyl)ethanol, particularly the (R)-enantiomer, as a modifying group in phthalocyanines can significantly influence their photochemical properties. Notably, a phthalocyanine derivative containing the (R)-1-(4-Bromophenyl)ethoxy moiety demonstrated an enhanced quantum yield of reactive oxygen species generation compared to similar compounds. [] This difference highlights the importance of chirality in photochemical behavior.
Q2: How does the chirality of 1-(4-Bromophenyl)ethanol affect its incorporation into phthalocyanines and their subsequent biological interactions?
A2: Studies have shown that phthalocyanines modified with different enantiomers of 1-(4-Bromophenyl)ethanol exhibit distinct interactions with biological systems. Specifically, variations were observed in their interactions with mammary MCF-7 cells. [] These findings emphasize the need to evaluate the biological properties of chiral ligands in phthalocyanines individually for each enantiomer to fully understand their potential effects.
Q3: Can 1-(4-Bromophenyl)ethanol be used to synthesize compounds capable of metal ion recognition?
A3: Yes, 1-(4-Bromophenyl)ethanol serves as a key starting material in synthesizing compounds with metal ion recognition capabilities. For instance, it has been utilized in the production of 2,2′-((Anthracene-9,10-bis(methylene))bis(sulphydryl))bis(1-(4-bromophenyl)ethanol). This compound exhibits strong selective recognition for Pb²⁺ ions. [] This selectivity suggests the crucial role of molecular structure and steric arrangement in facilitating specific interactions between the compound and Pb²⁺ ions.
Q4: What is the role of 1-(4-Bromophenyl)ethanol in dynamic kinetic resolution reactions?
A4: 1-(4-Bromophenyl)ethanol acts as a model substrate in dynamic kinetic resolution (DKR) reactions. For example, it was used to investigate the effectiveness of core-shell nanozeolite@enzyme (Hβ-PDDA@CALB)MSs as a bifunctional catalyst in DKR processes. [] The research explored the impact of various factors, like temperature and acyl donor choice, on the (stereo)selectivity of these reactions.
Q5: Are there any studies investigating the antifungal activity of compounds derived from 1-(4-Bromophenyl)ethanol?
A5: Yes, derivatives of 1-(4-Bromophenyl)ethanol, specifically 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d), have shown promising antifungal activity against Candida albicans. [] Further investigations revealed a pleiotropic mode of action for this compound, affecting sterol content, efflux pump activity, and mitochondrial respiration in Candida species. This multi-target mechanism suggests its potential as a novel antifungal agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


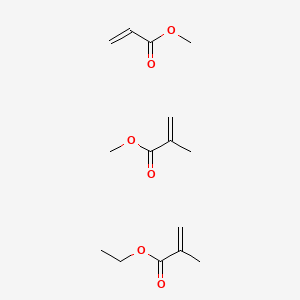
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B1212574.png)

